1-(1-Methylcyclopropyl)ethane-1,2-diol
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Overview
Description
1-(1-Methylcyclopropyl)ethane-1,2-diol is an organic compound characterized by the presence of a cyclopropyl group attached to an ethane backbone with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Methylcyclopropyl)ethane-1,2-diol can be synthesized through several methods:
Reduction of Diketones: One common method involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Dihydroxylation of Alkenes: Another approach is the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reducing agents and catalysts, as well as reaction temperature and pressure, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylcyclopropyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl-containing functional groups.
Reduction: Reduction reactions can convert the hydroxyl groups into other functional groups.
Substitution: The hydroxyl groups can be substituted with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alkanes or other reduced forms.
Scientific Research Applications
1-(1-Methylcyclopropyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-(1-Methylcyclopropyl)ethane-1,2-diol involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopropyl group can also affect the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Ethane-1,2-diol (Ethylene Glycol): A simple diol with two hydroxyl groups attached to an ethane backbone.
Propane-1,2-diol (Propylene Glycol): Another diol with a similar structure but with a propane backbone.
Uniqueness
1-(1-Methylcyclopropyl)ethane-1,2-diol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties compared to other diols.
Properties
IUPAC Name |
1-(1-methylcyclopropyl)ethane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2-3-6)5(8)4-7/h5,7-8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYZOWOMVCTMEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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